molecular formula C23H30N2O4S B2590764 4-(tert-butyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 921925-56-6

4-(tert-butyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2590764
CAS No.: 921925-56-6
M. Wt: 430.56
InChI Key: HAWCQNXLTANXHA-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Visible Light-Promoted Synthesis : A study by Xu Liu et al. (2016) demonstrated the synthesis of heterocyclic derivatives, including isoquinoline diones, through a visible-light-promoted reaction. This method involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides catalyzed by fac-Ir(ppy)3 at room temperature, highlighting a novel approach to synthesizing complex heterocycles potentially related to the compound (Liu et al., 2016).

Ring-Chain Isomerism : Research on the ring-chain isomerism of isoindolinones by G. A. Karlivan and R. É. Valter (1980) investigated similar chemical structures, focusing on the structural dynamics in crystalline states and solutions. This study provides insight into the potential isomeric forms and reactivity of compounds containing isoquinoline derivatives (Karlivan & Valter, 1980).

Potential Applications

Anticancer and Antihypertensive Agents : A study on quinazoline derivatives by M. Rahman et al. (2014) explored the pharmacological activities of a series of N-substituted benzene sulfonamide derivatives, evaluating their diuretic, antihypertensive, and anti-diabetic potential in rats. This research indicates the therapeutic potential of compounds structurally related to the one , highlighting the importance of such derivatives in developing new medications (Rahman et al., 2014).

PI3K Inhibitors and Anticancer Agents : Teng Shao et al. (2014) discussed the synthesis and evaluation of benzamide derivatives as novel structures of PI3K inhibitors and anticancer agents. This study emphasizes the compound's potential role in inhibiting the PI3K/AKT/mTOR pathway, a crucial target in cancer therapy (Shao et al., 2014).

Properties

IUPAC Name

4-tert-butyl-N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-23(2,3)20-8-5-17(6-9-20)22(26)24-12-14-30(27,28)25-13-11-18-15-21(29-4)10-7-19(18)16-25/h5-10,15H,11-14,16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCQNXLTANXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=C(C2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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